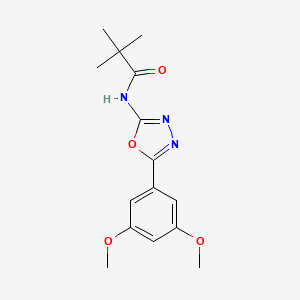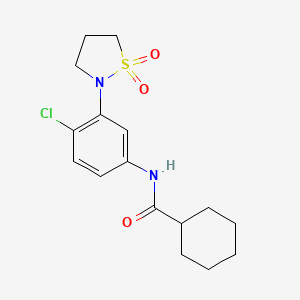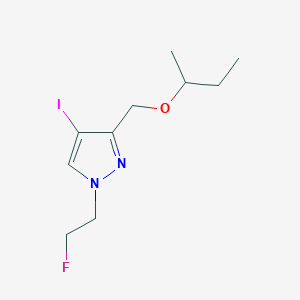![molecular formula C9H15ClN4O2 B2883189 Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride CAS No. 2361598-96-9](/img/structure/B2883189.png)
Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2361598-96-9 . It has a molecular weight of 246.7 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N4O2.ClH/c1-15-9(14)6-2-8(3-6)13-5-7(4-10)11-12-13;/h5-6,8H,2-4,10H2,1H3;1H/t6-,8-; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 70–72 °C . Its 1H NMR and 13C NMR spectra have been reported, providing information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Research has focused on the synthesis and characterization of compounds involving cyclobutane and triazole motifs, highlighting their relevance in constructing complex molecular architectures. For instance, studies have demonstrated the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates, showcasing the utility of similar structures in generating compounds with potential biological activity (Goryaeva et al., 2009).
Chemical Reactions The chemical reactivity of compounds containing cyclobutane and triazole functionalities has been explored through various reactions. For example, the cycloaddition reactions involving ester and formyl groups have been studied, providing insights into the selective synthesis of pyranes and other cyclic structures (Niwayama & Houk, 1992). Such reactions are crucial for developing novel organic compounds with enhanced properties and functionalities.
Biological Applications While direct studies on "Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate; hydrochloride" specifically within biological contexts were not identified, the structural motifs present in this compound are reminiscent of those explored for their biological activities. Research chemicals and compounds with similar structures have been synthesized and characterized, suggesting potential applications in pharmacology and as probes for biological studies (McLaughlin et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The compound and its derivatives could be further explored for their potential therapeutic applications. For instance, 1,2,3-triazole hybrids have shown antimicrobial activities against various microbial strains . Furthermore, an ADME analysis indicated that the compounds possess a favorable profile and can be considered as patient compliant . This suggests potential for further development and study in the field of medicinal chemistry.
Wirkmechanismus
Target of Action
The primary targets of Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride are currently unknown
Mode of Action
It is known that triazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Triazole derivatives are known to be involved in a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Eigenschaften
IUPAC Name |
methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)6-2-8(3-6)13-5-7(4-10)11-12-13;/h5-6,8H,2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGVOYIJZHUWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2883106.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2883109.png)
![1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone](/img/structure/B2883112.png)
![N-(2-(6-((3-morpholinopropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883113.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2883115.png)


![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B2883122.png)
![(4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2883123.png)
![2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B2883124.png)
![(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2883126.png)

![3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2883129.png)